1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one
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Overview
Description
1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine and piperazine intermediates, followed by their coupling with a benzoyl chloride derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in a different set of biological activities.
Substitution: The fluorine atom can be substituted with other halogens or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could result in a variety of halogenated compounds.
Scientific Research Applications
1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain proteins and enzymes, inhibiting their activity and leading to the desired biological effect. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of viral replication processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]ethanone
- 1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]butan-1-one
Uniqueness
1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of both the pyrrolidine and piperazine rings, along with the nitro group, makes it a versatile compound for various applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(5-nitro-2-pyrrolidin-1-ylbenzoyl)piperazin-1-yl]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O4/c1-2-23(30)17-5-7-22(20(25)15-17)27-11-13-28(14-12-27)24(31)19-16-18(29(32)33)6-8-21(19)26-9-3-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZOCXDYNQRWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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